molecular formula C9H12O3S B14723271 3,4,5-Trimethylbenzenesulfonic acid CAS No. 6950-98-7

3,4,5-Trimethylbenzenesulfonic acid

Cat. No.: B14723271
CAS No.: 6950-98-7
M. Wt: 200.26 g/mol
InChI Key: ZXMVADQFVQWPEI-UHFFFAOYSA-N
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Description

3,4,5-Trimethylbenzenesulfonic acid: is an organic compound with the molecular formula C₉H₁₂O₃S. It is a derivative of benzenesulfonic acid, where three methyl groups are substituted at the 3, 4, and 5 positions of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethylbenzenesulfonic acid typically involves the sulfonation of 3,4,5-trimethylbenzene. The reaction is carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction conditions include maintaining a temperature range of 0-50°C to ensure the selective formation of the sulfonic acid group at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar sulfonation process but on a larger scale. The process involves the continuous addition of 3,4,5-trimethylbenzene to a reactor containing sulfuric acid under controlled temperature and agitation. The product is then purified through crystallization or distillation to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trimethylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4,5-Trimethylbenzenesulfonic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,4,5-trimethylbenzenesulfonic acid involves its ability to act as a strong acid, donating protons in chemical reactions. This property makes it effective in catalyzing various organic reactions. The sulfonic acid group interacts with molecular targets through hydrogen bonding and electrostatic interactions, facilitating the desired chemical transformations .

Comparison with Similar Compounds

  • 2,4,5-Trimethylbenzenesulfonic acid
  • 3,4,5-Trimethoxybenzenesulfonic acid
  • 3,5-Dimethylbenzenesulfonic acid

Comparison: 3,4,5-Trimethylbenzenesulfonic acid is unique due to the presence of three methyl groups at the 3, 4, and 5 positions, which influence its reactivity and solubility. Compared to 2,4,5-trimethylbenzenesulfonic acid, the position of the methyl groups affects the compound’s steric and electronic properties, leading to differences in reaction rates and product selectivity. The presence of methoxy groups in 3,4,5-trimethoxybenzenesulfonic acid further alters its chemical behavior, making it more reactive in certain nucleophilic substitution reactions .

Properties

IUPAC Name

3,4,5-trimethylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-6-4-9(13(10,11)12)5-7(2)8(6)3/h4-5H,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMVADQFVQWPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289930
Record name 3,4,5-trimethylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6950-98-7
Record name NSC65649
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65649
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4,5-trimethylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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